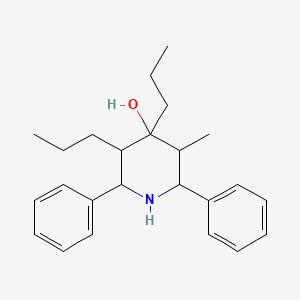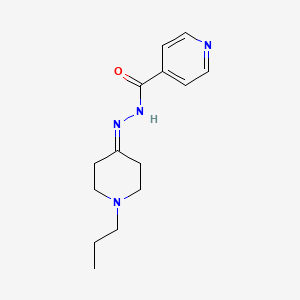![molecular formula C25H18ClN5OS B10871569 6-chloro-4-phenyl-3-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10871569.png)
6-chloro-4-phenyl-3-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-CHLORO-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound that features a quinolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole, pyridyl, and quinolinone moieties, contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 3-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-CHLORO-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinolinone core, followed by the introduction of the triazole and pyridyl groups through cyclization reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the allyl group allows for oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: The quinolinone core can undergo reduction to form dihydroquinolinone derivatives.
Substitution: The chloro group on the quinolinone ring can be substituted with nucleophiles, leading to a variety of substituted quinolinone derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-CHLORO-4-PHENYL-2(1H)-QUINOLINONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in materials science for developing new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-CHLORO-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridyl groups may play a role in binding to these targets, while the quinolinone core can modulate the compound’s overall activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-CHLORO-4-PHENYL-2(1H)-QUINOLINONE include other quinolinone derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct properties and applications compared to other quinolinone derivatives.
Eigenschaften
Molekularformel |
C25H18ClN5OS |
|---|---|
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
6-chloro-4-phenyl-3-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18ClN5OS/c1-2-13-31-23(17-9-6-12-27-15-17)29-30-25(31)33-22-21(16-7-4-3-5-8-16)19-14-18(26)10-11-20(19)28-24(22)32/h2-12,14-15H,1,13H2,(H,28,32) |
InChI-Schlüssel |
VXVKBFZBDPCTCL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10871493.png)

![3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10871499.png)
![7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871500.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871505.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10871508.png)
![2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871520.png)
![1'-(2-Chloropropanoyl)-1-(2-methoxyethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-C]pyridine-4,4'-piperidine]](/img/structure/B10871526.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10871534.png)
![2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B10871540.png)
![Methyl [2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10871547.png)
![1-Ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B10871549.png)
